1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

JNK3 inhibitor microsomal stability CYP inhibition

Researchers developing isoform-selective JNK3 inhibitors for CNS diseases face the problem of off-target kinase effects confounding phenotype interpretation. This thiophenyl-pyrazolourea scaffold solves that issue through kinome-wide selectivity profiling (374 wild-type kinases screened, significant inhibition only against JNK3). • JNK3 IC₅₀ 8-35 nM for close tetrahydropyran analogs; JNK1 selectivity >100-fold. • Human liver microsome half-life 32-66 min; clean CYP profile (no CYP1A2 liability at 10 µM). • Brain-to-plasma ratio ≥1.0, supporting CNS program feasibility. Procurement managers benefit from a single batch of this reference standard covering both in vitro DMPK benchmarking and in vivo target validation.

Molecular Formula C14H18N4O2S
Molecular Weight 306.38
CAS No. 1705995-79-4
Cat. No. B2424950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea
CAS1705995-79-4
Molecular FormulaC14H18N4O2S
Molecular Weight306.38
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C14H18N4O2S/c19-14(17-13-2-1-7-21-13)16-12-8-15-18(10-12)9-11-3-5-20-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H2,16,17,19)
InChIKeyLUWMYUWNJCYNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiophenyl-Pyrazolourea JNK3 Inhibitor (CAS 1705995-79-4)


1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea (CAS 1705995-79-4) is a synthetic small-molecule urea derivative that embeds a thiophenyl-pyrazolourea pharmacophore. This chemotype has been validated as a privileged scaffold for generating potent, isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors with oral bioavailability and brain penetration [1]. The saturated tetrahydropyran (oxane) ring distinguishes the compound from earlier heterocyclic amide variants within the series [2].

Scaffold for JNK3 isoform-selective pathway studies
CNS-penetrant chemotype for brain exposure model evaluation
Saturated oxane ring for metabolic stability profiling

Generic Substitution Risks for CAS 1705995-79-4


JNK3 inhibitors built on a thiophenyl-pyrazolourea core are exquisitely sensitive to the nature of the amide-side heterocycle. Published structure–activity relationship (SAR) data demonstrate that swapping the heterocyclic ring can shift JNK3 IC₅₀ by >10-fold and alter JNK1 isoform selectivity ratios by >100-fold [1]. More importantly, microsomal stability in human liver microsomes varies from 8 to 92 minutes depending solely on this moiety [2]. Even methylation of the thiophene ring or insertion of a single methylene spacer can erode potency 2- to 7-fold [3]. Therefore, substituting the saturated tetrahydropyran-containing urea with an unsaturated pyran, tetrahydrofuran, oxetane, or methylene-extended congener cannot be assumed to preserve the pharmacological profile.

Heterocycle substitution may shift JNK3 IC₅₀ by >10-fold
Isoform selectivity ratios may change >100-fold depending on ring identity
Microsomal stability may vary widely (8 to 92 min half-life across analogs)

Comparative Evidence for CAS 1705995-79-4


Ring Saturation: Metabolic Stability & CYP Inhibition

Within the thiophenyl-pyrazolourea series, the unsaturated 2H-pyran congener (compound 15) exhibited a human liver microsome half-life (t₁/₂) of only 32 min and showed CYP1A2 inhibition (32% at 10 µM) [1]. The saturated six-membered tetrahydropyran analog is predicted to improve metabolic stability via elimination of the electron-rich, oxidation-prone double bond present in 2H-pyran [2]. Consistent with this rationale, the fully saturated five-membered tetrahydrofuran analog (compound 16) demonstrated a t₁/₂ of 33 min and CYP1A2 inhibition of 17%, while the four-membered oxetane (compound 17) achieved a t₁/₂ of 66 min with only 6% CYP1A2 inhibition [1]. The tetrahydropyran moiety logically provides a metabolic stability and CYP safety profile intermediate between the tetrahydrofuran and oxetane extremes, making it a strategic choice for lead optimization.

Ring saturation & CYP liability
Class-level inference
Saturated ring analogs: CYP1A2 inhibition 6–17% vs 32% for 2H-pyran
Supports metabolic stability screening in CNS models
Target compound predicted intermediate; not directly measured
JNK3 inhibitor microsomal stability CYP inhibition medicinal chemistry SAR

Linker Effects on JNK3 Potency and Isoform Selectivity

In the thiophenyl-pyrazolourea series, insertion of a methylene (–CH₂–) spacer between the heterocycle and the urea nitrogen dramatically reduces JNK3 inhibitory potency. For example, compound 24 (the methylene-extended analog of 2H-pyran compound 15) exhibited an IC₅₀ approximately half that of 15 [1]. The target compound incorporates the methylene spacer at the pyrazole N1 position rather than within the amide side-chain, positioning the tetrahydropyran ring via a flexible –CH₂– linkage. This structural arrangement preserves the direct amide connectivity essential for high JNK3 potency, avoiding the 2-fold potency penalty observed with side-chain methylene insertion.

Linker position & potency
Class-level inference
Avoids ~2-fold JNK3 potency penalty observed with side-chain methylene insertion
Preserves high JNK1 selectivity for target engagement studies
Based on structural comparison to compound 24; direct data not available
JNK3 potency isoform selectivity methylene linker SAR

Kinome-Wide Selectivity: Thiophenyl-Pyrazolourea vs. SR-3576

The thiophenyl-pyrazolourea scaffold (exemplified by compound 17) was profiled against a panel of 374 wild-type kinases at ≥100-fold its JNK3 IC₅₀ concentration and showed significant inhibition only against JNK3 [1]. In contrast, the aminopyrazole-based JNK3 inhibitor SR-3576 (IC₅₀ = 7 nM) retains activity against JNK1 (IC₅₀ = 170 nM) and has >2800-fold selectivity over p38, but its broader kinome selectivity profile across 374 kinases has not been reported [2]. The thiophenyl-pyrazolourea chemotype therefore offers kinome-wide selectivity assurance that is critical for minimizing off-target pharmacology in phenotypic screening campaigns.

Kinome-wide selectivity
Cross-study comparable
Compound 17: only JNK3 inhibited in 374-kinase panel; SR-3576 has JNK1 activity and incomplete profiling
Documented clean kinome profile aids target validation interpretation
Selectivity screening by Reaction Biology; comparator SR-3576 lacks full panel
kinase selectivity panel profiling JNK3 vs JNK1 vs p38 off-target risk

CNS Penetration: Thiophenyl-Pyrazolourea vs. Other JNK3 Inhibitors

Compound 17 (oxetane-containing thiophenyl-pyrazolourea) achieved a brain concentration of 1.08 µM following a single oral dose of 10 mg/kg in mice, with a plasma concentration of 0.96 µM, yielding a brain-to-plasma ratio of 1.13 [1]. This demonstrates both oral bioavailability and efficient brain penetration—properties rarely reported together for JNK3 inhibitors. The tetrahydropyran analog (target compound) is predicted to have comparable brain penetration due to similar lipophilicity and hydrogen-bonding capacity, distinguishing it from many JNK3 inhibitor chemotypes that lack demonstrated CNS exposure [2].

Brain penetration in mice
Cross-study comparable
Analog 17: brain 1.08 µM, plasma 0.96 µM, ratio 1.13 at 10 mg/kg p.o.
Indicates CNS exposure feasibility for neurodegenerative disease models
Data from oxetane analog; tetrahydropyran brain exposure predicted
brain penetration oral bioavailability CNS drug discovery PK/PD

Application Scenarios for CAS 1705995-79-4


CNS-Targeted Lead Optimization with Metabolic Stability

Medicinal chemistry teams developing JNK3 inhibitors for Alzheimer's or Parkinson's disease can use this tetrahydropyran-containing urea as a lead scaffold that avoids the CYP1A2 inhibition liability of the unsaturated 2H-pyran analog (32% inhibition at 10 µM) while maintaining the solubility and permeability characteristics of a six-membered oxygen heterocycle [1]. The demonstrated brain penetration of the chemotype (brain-to-plasma ratio ≥1.0) supports CNS program feasibility [2].

Kinome-Wide Selective Chemical Probe

For academic or industrial target validation studies where kinase off-target effects confound phenotype interpretation, the thiophenyl-pyrazolourea scaffold has been profiled against 374 wild-type kinases and shows significant inhibition only against JNK3 [1]. This kinome-wide selectivity assurance surpasses the incomplete selectivity characterization of commonly used JNK3 inhibitors such as SR-3576 [2].

Heterocyclic Amide SAR for Isoform Selectivity

The tetrahydropyran ring provides a fully saturated, non-ionizable six-membered system ideal for systematic SAR studies. Published data show that closely related heterocycles (tetrahydrofuran, oxetane) yield JNK3 IC₅₀ values from 8 to 35 nM with JNK1 selectivity ratios >100-fold [1]. The target compound fills a gap in the ring-size SAR continuum, enabling procurement teams to acquire a key intermediate for head-to-head comparisons within the series.

In Vitro DMPK Reference for Pyrazolourea Optimization

With documented human liver microsome half-lives ranging from 32–66 min for close structural analogs and clean CYP profiles for the saturated-ring congeners [1], this compound serves as a reference standard for in vitro DMPK assays when benchmarking new thiophenyl-pyrazolourea derivatives. Its tetrahydropyran group allows researchers to deconvolute the contribution of ring saturation to metabolic stability independent of ring size effects.

Application
Selection Property
Validation Focus
CNS JNK3 inhibitor lead optimization
Metabolic stability and CYP profile
Verify CYP inhibition and microsomal half-life in human liver microsomes
JNK3 target validation studies
Kinase selectivity (374-panel)
Confirm absence of JNK1/2 and p38 off-target inhibition
JNK3 isoform-selectivity SAR studies
Ring-size SAR (tetrahydropyran vs oxetane/tetrahydrofuran)
Compare JNK3 IC₅₀ and selectivity ratio among saturated ring analogs
In vitro DMPK benchmarking
Microsomal stability reference
Use as reference for metabolic stability assays of new pyrazolourea derivatives
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